

# Application Notes and Protocols for Studying Hydrogen Bonding Interactions Using DMSO-d6

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## Compound of Interest

Compound Name: Dimethyl sulfoxide-d6

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## Introduction: The Role of DMSO-d6 in Elucidating Hydrogen Bonds

Deuterated dimethyl sulfoxide (DMSO-d6) is a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for the investigation of hydrogen bonding interactions. Its utility stems from the strong hydrogen bond accepting capability of the sulfoxide oxygen. When a molecule with a hydrogen bond donor group (e.g., -OH, -NH, -SH) is dissolved in DMSO-d6, the labile protons of these groups can form intermolecular hydrogen bonds with the solvent molecules. This interaction leads to a significant downfield shift in the  $^1\text{H}$  NMR spectrum for the involved protons compared to their chemical shifts in a non-hydrogen-bonding solvent like chloroform-d ( $\text{CDCl}_3$ )<sup>[1][2]</sup>. The magnitude of this chemical shift difference ( $\Delta\delta$ ) serves as a sensitive probe for both intermolecular and intramolecular hydrogen bonding.

This technique is particularly valuable in drug development and medicinal chemistry for characterizing protein-ligand interactions, understanding solute-solvent interactions, and assessing the conformation of drug candidates.<sup>[3][4]</sup> The strength of intramolecular hydrogen bonds, which can significantly influence a molecule's physicochemical properties and biological activity, can also be quantitatively assessed using this method.<sup>[5][6]</sup>

## Principle of the Method

The core principle lies in comparing the  $^1\text{H}$  NMR chemical shifts of labile protons in a non-polar, weakly interacting solvent (typically  $\text{CDCl}_3$ ) with those in a highly polar, hydrogen-bond-accepting solvent ( $\text{DMSO-d}_6$ ).

- **No or Weak Intramolecular Hydrogen Bond:** If a proton is not involved in a strong intramolecular hydrogen bond, it will be readily available to form a hydrogen bond with  $\text{DMSO-d}_6$ . This results in a large downfield chemical shift and a significant  $\Delta\delta$  ( $\delta_{\text{DMSO-d}_6} - \delta_{\text{CDCl}_3}$ ) value.[\[1\]](#)[\[2\]](#)
- **Strong Intramolecular Hydrogen Bond:** Conversely, if a proton is already engaged in a strong intramolecular hydrogen bond, it is less available to interact with the  $\text{DMSO-d}_6$  solvent. Consequently, the change in chemical shift upon solvent change will be smaller, resulting in a smaller  $\Delta\delta$  value.[\[7\]](#)

This relationship allows for the quantitative assessment of hydrogen bond strength.

## Key Applications

- **Quantification of Intramolecular Hydrogen Bonding:** A key application is the quantitative assessment of intramolecular hydrogen bond strength. This is crucial for understanding molecular conformation and its impact on properties like membrane permeability and target binding.[\[5\]](#)[\[6\]](#)
- **Studying Protein-Ligand Interactions:** In drug discovery, observing changes in the chemical shifts of a ligand's labile protons upon titration with a protein can reveal which groups are involved in hydrogen bonding at the binding site.[\[4\]](#)
- **Solvation and Solvent Effects:** The use of  $\text{DMSO-d}_6$  helps in understanding how a solute interacts with a polar aprotic solvent, providing insights into solvation thermodynamics and dynamics.[\[8\]](#)[\[9\]](#)
- **Characterization of Natural Products:** Elucidating the intricate hydrogen-bonding networks in natural products is essential for structure determination and understanding their biological activity.[\[10\]](#)

## Experimental Protocols

# Protocol for Quantitative Assessment of Intramolecular Hydrogen Bonding

This protocol outlines the steps to determine the hydrogen bond acidity (A), a quantitative measure of intramolecular hydrogen bonding.<sup>[5][6]</sup>

## Materials:

- Compound of interest
- Deuterated chloroform (CDCl<sub>3</sub>), high purity (≥99.8 atom % D)
- Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>), high purity (≥99.8 atom % D)
- NMR tubes
- Micropipettes
- Vortex mixer
- NMR spectrometer

## Procedure:

- Sample Preparation:
  - Prepare two separate solutions of the compound of interest at the same concentration (e.g., 0.05 M)<sup>[7]</sup>, one in CDCl<sub>3</sub> and the other in DMSO-d<sub>6</sub>.
  - Ensure the solvents are of high purity to avoid interference from water or other protic impurities.
  - Thoroughly dissolve the compound using a vortex mixer.
- NMR Data Acquisition:
  - Acquire <sup>1</sup>H NMR spectra for both samples at a constant temperature (e.g., 25°C).

- Use standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Reference the spectra to the residual solvent peak (CDCl<sub>3</sub>:  $\delta \approx 7.26$  ppm; DMSO-d<sub>6</sub>:  $\delta \approx 2.50$  ppm).[11]
- Data Analysis:
  - Identify the chemical shifts ( $\delta$ ) of the labile protons (e.g., -OH, -NH) in both spectra.
  - Calculate the chemical shift difference ( $\Delta\delta$ ) using the formula:  $\Delta\delta = \delta(\text{DMSO-d}_6) - \delta(\text{CDCl}_3)$
  - Calculate the hydrogen bond acidity (A) using the empirical formula[5][6]:  $A = 0.0065 + 0.133 * \Delta\delta$
- Interpretation:
  - The 'A' value provides a quantitative measure of the hydrogen bond donating strength of the group. Lower 'A' values indicate stronger intramolecular hydrogen bonding.
  - For hydroxyl groups,  $A < 0.1$  suggests the presence of a strong intramolecular hydrogen bond, while  $A > 0.5$  indicates its absence.[5]
  - For amino groups,  $A < 0.05$  suggests an intramolecular hydrogen bond, while  $A > 0.16$  indicates its absence.[5]

## Protocol for <sup>1</sup>H NMR Titration to Study Ligand-Receptor Hydrogen Bonding

This protocol describes how to perform an NMR titration experiment to identify ligand protons involved in hydrogen bonding with a receptor (e.g., a protein).

Materials:

- Ligand of interest
- Receptor (e.g., protein)

- DMSO-d6
- Appropriate buffer (if required for receptor stability, ensure it is prepared in D2O and lyophilized to be redissolved in DMSO-d6 if possible, though DMSO can affect protein stability). Note: The use of DMSO for protein studies should be approached with caution, with concentrations typically kept low ( $\leq 5\%$ ) to maintain protein integrity.[4]

- NMR tubes
- Micropipettes

#### Procedure:

- Sample Preparation:
  - Prepare a stock solution of the ligand in DMSO-d6.
  - Prepare a solution of the receptor in DMSO-d6 (or a mixed solvent system with a low percentage of DMSO-d6 if receptor stability is an issue).
  - The initial sample for NMR will contain only the ligand in DMSO-d6.
- NMR Data Acquisition (Initial Spectrum):
  - Acquire a  $^1\text{H}$  NMR spectrum of the free ligand. This will serve as the reference (0 equivalents of receptor).
- Titration:
  - Add incremental amounts of the receptor stock solution to the NMR tube containing the ligand solution.
  - After each addition, gently mix the solution and allow it to equilibrate.
  - Acquire a  $^1\text{H}$  NMR spectrum after each addition. The molar ratios of ligand to receptor might range from 1:0.1 to 1:2 or higher, depending on the binding affinity.
- Data Analysis:

- Overlay the series of  $^1\text{H}$  NMR spectra.
- Monitor the chemical shifts of the ligand's labile protons as a function of receptor concentration.
- Protons that show significant chemical shift perturbations (either downfield or upfield shifts) or line broadening upon addition of the receptor are likely involved in the binding interaction, potentially through hydrogen bonding.[\[12\]](#)

## Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Chemical Shift Data and Calculated Hydrogen Bond Acidity (A)

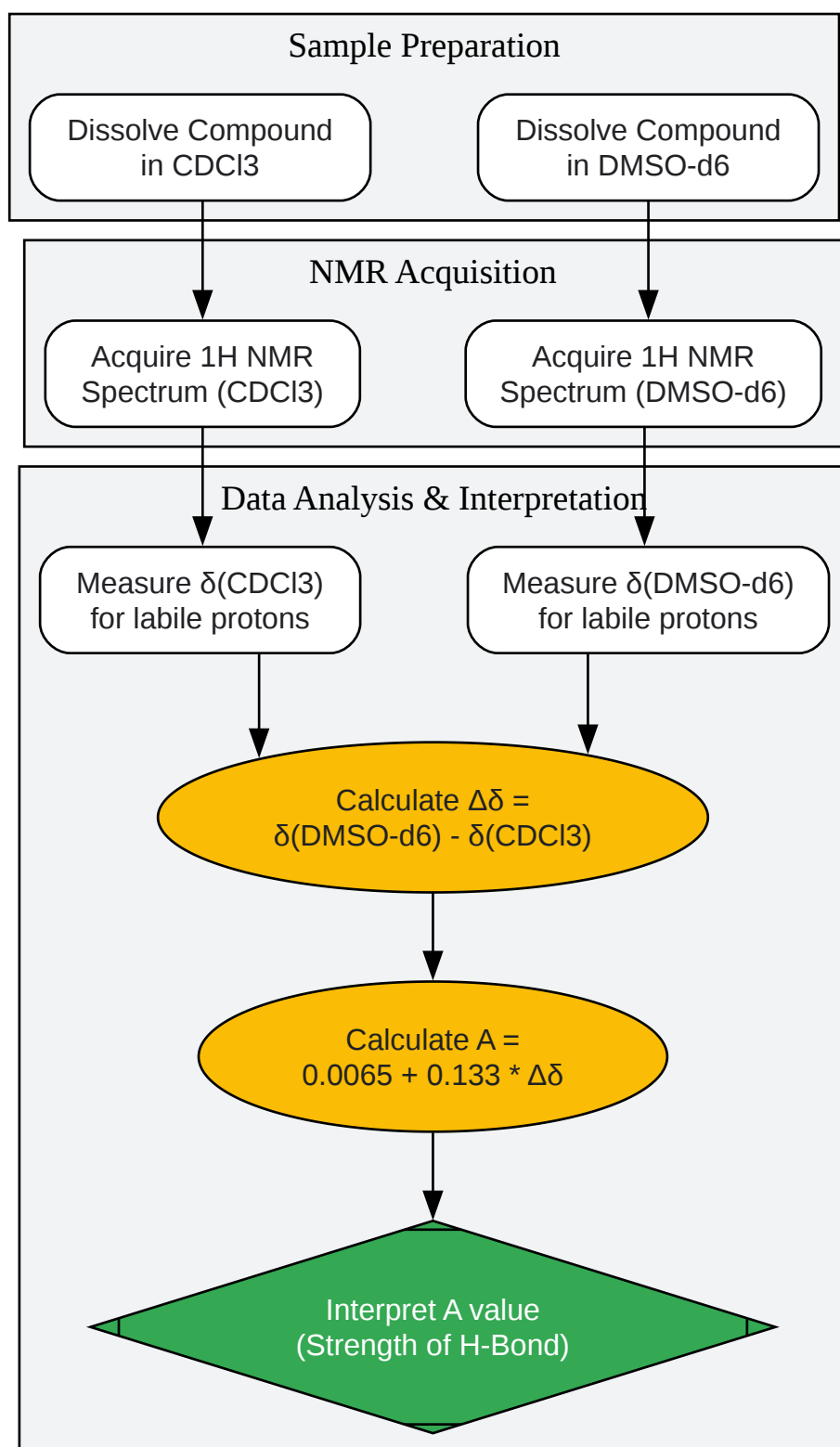
Compound	Functional Group	$\delta$ ( $\text{CDCl}_3$ ) [ppm]	$\delta$ ( $\text{DMSO-d}_6$ ) [ppm]	$\Delta\delta$ [ppm]	A (calc.)	Intramolecular H-Bond
Example 1	Phenolic -OH	5.28	10.08	4.80	0.645	No
Example 2	Salicylic Acid -OH	11.50	13.50	2.00	0.273	Yes
Example 3	Amide -NH	6.50	8.00	1.50	0.206	No
Example 4	o-nitroaniline -NH <sub>2</sub>	6.20	6.30	0.10	0.020	Yes

Table 2:  $^1\text{H}$  NMR Titration Data for Ligand X with Receptor Y

Ligand Proton	$\delta$ (0 eq. Receptor) [ppm]	$\delta$ (0.5 eq. Receptor) [ppm]	$\delta$ (1.0 eq. Receptor) [ppm]	$\Delta\delta$ (0-1.0 eq.) [ppm]
Amide -NH	8.20	8.55	8.90	0.70
Hydroxyl -OH	9.50	9.52	9.53	0.03
Aromatic C-H	7.30	7.31	7.31	0.01

## Visualizations

### Logical Workflow for Assessing Intramolecular Hydrogen Bonding

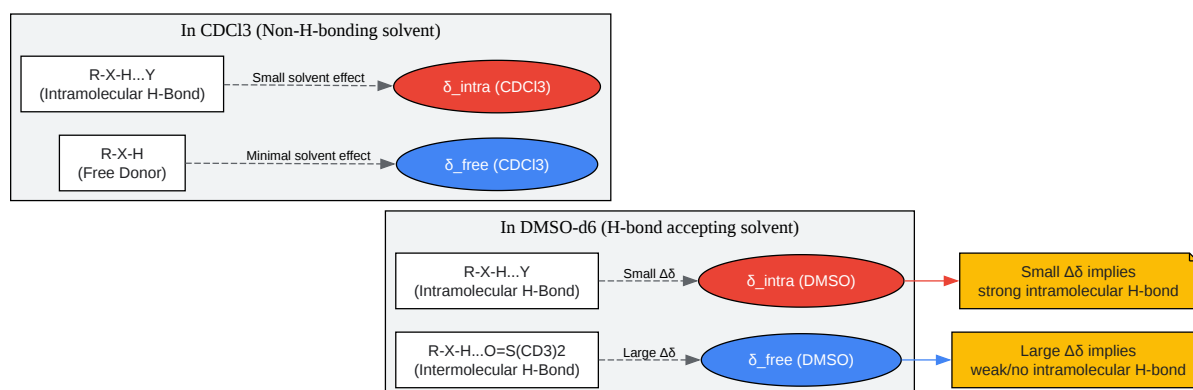


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Caption: Workflow for intramolecular hydrogen bond analysis.



## Principle of Solvent-Induced Chemical Shift Changes



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Caption: Solvent effects on labile proton chemical shifts.

## Limitations and Considerations

- **Solubility:** The compound must be soluble in both CDCl<sub>3</sub> and DMSO-d<sub>6</sub> to allow for direct comparison.
- **Protein Stability:** High concentrations of DMSO can denature proteins. For protein-ligand studies, the concentration of DMSO-d<sub>6</sub> should be kept to a minimum, and control experiments are necessary to ensure the protein maintains its native fold.<sup>[3]</sup>
- **Chemical Exchange:** Rapid exchange of labile protons with residual water in the solvent can lead to peak broadening. Using high-purity deuterated solvents is essential.

- Other Solvent Effects: While hydrogen bonding is often the dominant factor influencing  $\Delta\delta$  for labile protons, other solvent effects like anisotropy and electric field effects can also contribute.[1][2]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)